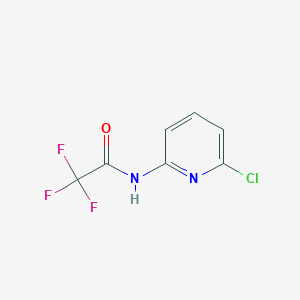

N-(6-Chloropyridin-2-yl)-2,2,2-trifluoroacetamide

CAS No.:

Cat. No.: VC13520760

Molecular Formula: C7H4ClF3N2O

Molecular Weight: 224.57 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H4ClF3N2O |

|---|---|

| Molecular Weight | 224.57 g/mol |

| IUPAC Name | N-(6-chloropyridin-2-yl)-2,2,2-trifluoroacetamide |

| Standard InChI | InChI=1S/C7H4ClF3N2O/c8-4-2-1-3-5(12-4)13-6(14)7(9,10)11/h1-3H,(H,12,13,14) |

| Standard InChI Key | XVWBVVKZAHFYKH-UHFFFAOYSA-N |

| SMILES | C1=CC(=NC(=C1)Cl)NC(=O)C(F)(F)F |

| Canonical SMILES | C1=CC(=NC(=C1)Cl)NC(=O)C(F)(F)F |

Introduction

N-(6-Chloropyridin-2-yl)-2,2,2-trifluoroacetamide is a chemical compound with the CAS number 1556593-91-9. It belongs to the class of pyridine derivatives, featuring a chloro substituent at the 6-position of the pyridine ring and a trifluoroacetamide group attached to the nitrogen atom of the pyridine ring. This compound is of interest in various scientific fields due to its potential applications in organic synthesis, pharmaceutical development, and agrochemical production.

Synthesis and Applications

The synthesis of N-(6-Chloropyridin-2-yl)-2,2,2-trifluoroacetamide typically involves the reaction of 6-chloropyridin-2-amine with trifluoroacetic anhydride under appropriate conditions. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its trifluoroacetamide group can be easily modified or removed, making it a useful building block for further chemical transformations.

Research Findings and Future Directions

Research on N-(6-Chloropyridin-2-yl)-2,2,2-trifluoroacetamide is ongoing, with a focus on its applications in drug development and chemical synthesis. The compound's ability to participate in various chemical reactions makes it a promising candidate for the synthesis of novel pharmaceuticals and agrochemicals. Future studies should aim to elucidate its biological activity and explore its potential therapeutic effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume